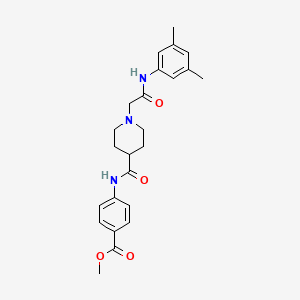

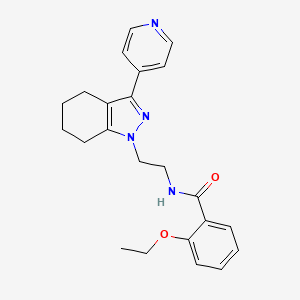

![molecular formula C18H15N5O2 B2951087 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 2034311-11-8](/img/structure/B2951087.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,3-triazine ring, an indole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazine ring and the indole ring, followed by the attachment of the carboxamide group . The exact synthesis process would depend on the specific reactions used and the starting materials .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . The exact structure would depend on the specific arrangement and orientation of these groups within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . These groups could potentially affect properties such as solubility, stability, and reactivity.Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

This compound has been evaluated for its potential as an anti-Alzheimer agent. Derivatives of 4-oxobenzo[d]1,2,3-triazin have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the progression of Alzheimer’s disease . These compounds have shown good inhibitory activity against AChE, with some derivatives exhibiting higher inhibitory activity than donepezil, a standard drug used in the treatment of Alzheimer’s .

Neuroprotective Effects

The derivatives of this compound have been studied for their neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells . This is significant because oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer’s.

Inhibition of β-Secretase

β-Secretase is an enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of Alzheimer’s patients. While the compound has shown low activity against β-secretase, its derivatives may still hold potential for further development in this area .

Mixed-Type Inhibition Mode

The kinetic study of the compound’s derivatives revealed that they inhibit AChE in a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site . This dual interaction could provide a more effective approach to enzyme inhibition.

Molecular Docking Studies

Molecular docking studies have confirmed the interaction of the compound’s derivatives with the active sites of AChE. This provides a deeper understanding of the molecular basis for the inhibitory activity and can guide the design of more potent inhibitors .

Molecular Dynamics Studies

Molecular dynamics studies have been performed on these derivatives to understand their stability and interactions at the molecular level. Such studies are crucial for predicting the behavior of these compounds in biological systems .

Cholinesterase Inhibitors

The compound’s derivatives have been designed and screened as potential cholinesterase inhibitors. Cholinesterase inhibitors are a class of compounds that can enhance cognitive function by increasing the level of neurotransmitters in the brain .

Design and Synthesis of Derivatives

The design and synthesis of novel derivatives of this compound have been a significant area of research. These derivatives have been tailored to improve their pharmacological properties and potential therapeutic applications .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-17(13-5-6-15-12(11-13)7-8-19-15)20-9-10-23-18(25)14-3-1-2-4-16(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNVLJOTUSZRRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

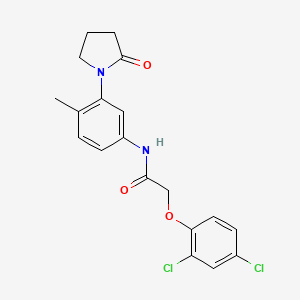

![N-[1-(4-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2951005.png)

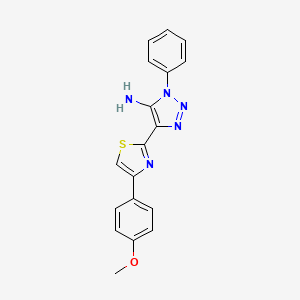

![4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2951008.png)

![1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2951009.png)

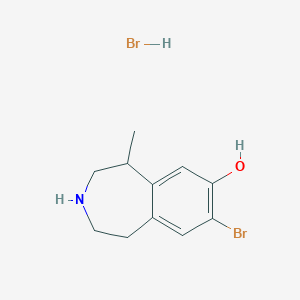

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2951013.png)

![[(cyanomethyl)(phenyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2951016.png)

![3-(2-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2951021.png)